Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a synthetic organic compound with the molecular formula C₁₀H₁₂O₃S It is a member of the oxirane family, characterized by a three-membered epoxide ring, and contains a thiophene moiety, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using methanol and a strong acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Diols.
Substitution Products: Amino alcohols, thioethers.
Scientific Research Applications
Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammation and cancer.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe to study enzyme mechanisms and interactions due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its reactive oxirane ring, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with amino acids in proteins, thereby modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
- Methyl 3-methyl-3-(2-thienyl)oxirane-2-carboxylate
- Methyl 3-methyl-3-(3-thienyl)oxirane-2-carboxylate
- Methyl 3-methyl-3-(4-thienyl)oxirane-2-carboxylate
Comparison: Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the position of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. This positional difference can affect the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-6-4-5-7(14-6)10(2)8(13-10)9(11)12-3/h4-5,8H,1-3H3 |
InChI Key |
FEFBPOMBAWHYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2(C(O2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.